molecular formula C12H24N2O2 B6153817 tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate CAS No. 937166-84-2

tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B6153817
CAS No.: 937166-84-2
M. Wt: 228.3
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Description

tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl bromide in the presence of a palladium catalyst to form N-Boc-protected anilines . The reaction conditions often include room temperature and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

CAS No.

937166-84-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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